
3,3,4,5-Tetrachlorobiphenyl
Descripción general
Descripción
3,3,4,5-Tetrachlorobiphenyl is a member of the polychlorinated biphenyls (PCBs) family, which are organic chlorine compounds with two linked benzene rings. These compounds are known for their environmental persistence, bioaccumulation, and potential toxic effects. Polychlorinated biphenyls were widely used in industrial applications such as coolants, insulating fluids, and plasticizers due to their chemical stability and non-flammability .
Aplicaciones Científicas De Investigación
3,3,4,5-Tetrachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key applications include:
Environmental Science: Research on the biotransformation of polychlorinated biphenyls by plants and microorganisms to understand their fate in the environment.
Analytical Chemistry: Development of sensitive detection methods for polychlorinated biphenyls in environmental samples, such as immuno-PCR and electrochemical sensors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,5-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. One common method is the Gomberg-Bachmann reaction, which involves the reaction of biphenyl with sodium acetate and nitrous acid . The reaction conditions must be carefully controlled to ensure selective chlorination at the desired positions on the biphenyl molecule.
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including this compound, was historically carried out through direct chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners by adjusting the reaction conditions and the degree of chlorination .
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,5-Tetrachlorobiphenyl can undergo several types of chemical reactions, including:
Substitution: Chlorine atoms on the biphenyl rings can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P-450 enzymes.
Reduction: Iron oxides and low-voltage electric fields can enhance the dechlorination process.
Substitution: Various nucleophiles can be used to replace chlorine atoms, depending on the desired product.
Major Products Formed
Oxidation: Hydroxylated metabolites such as 6-hydroxy-3,3,4,5-tetrachlorobiphenyl.
Reduction: Dechlorinated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Mecanismo De Acción
The mechanism of action of 3,3,4,5-Tetrachlorobiphenyl involves its interaction with various molecular targets and pathways:
Cytochrome P-450 Enzymes: These enzymes mediate the oxidation of polychlorinated biphenyls, leading to the formation of hydroxylated metabolites.
Aryl Hydrocarbon Receptor (AhR): Polychlorinated biphenyls can bind to the AhR, leading to the activation of gene expression and potential toxic effects.
Endocrine Disruption: Polychlorinated biphenyls can interfere with hormone signaling pathways, leading to adverse effects on reproductive and developmental processes.
Comparación Con Compuestos Similares
3,3,4,5-Tetrachlorobiphenyl can be compared with other similar polychlorinated biphenyls:
3,3,4,4-Tetrachlorobiphenyl: This compound has chlorine atoms at different positions, leading to variations in its chemical and toxicological properties.
3,3,5,5-Tetrachlorobiphenyl: Another isomer with chlorine atoms at different positions, which can affect its environmental behavior and biological effects.
Similar Compounds
- 3,3,4,4-Tetrachlorobiphenyl
- 3,3,5,5-Tetrachlorobiphenyl
- 2,3,4,5-Tetrachlorobiphenyl
These comparisons highlight the unique properties of this compound and its relevance in scientific research.
Propiedades
IUPAC Name |
1,2,6,6-tetrachloro-4-phenylcyclohexa-1,3-diene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl4/c13-10-6-9(7-12(15,16)11(10)14)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAOJVKRDRAMQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC(=C(C1(Cl)Cl)Cl)Cl)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Methano-5H,9H-pyrimido[2,1-b][1,5,3]dioxazepin-9-one, 3-[[bis(4-methoxyphenyl)phenylmethoxy]methyl]-2,3-dihydro-8-methyl-, (2R,3R,5R)-](/img/structure/B8082867.png)
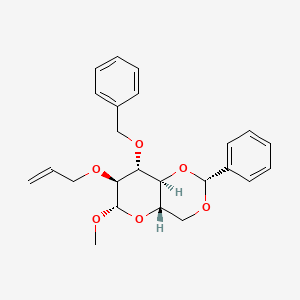
![(4E)-4-(2-amino-4-oxo-1H-imidazol-5-ylidene)-2-bromo-1,5,6,7-tetrahydropyrrolo[2,3-c]azepin-8-one](/img/structure/B8082899.png)
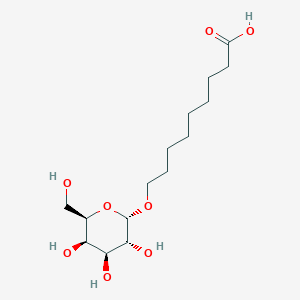

![2-(hydroxymethyl)-6-[2-methoxy-4-[(E)-2-nitroethenyl]phenoxy]oxane-3,4,5-triol](/img/structure/B8082914.png)
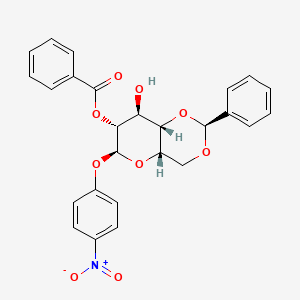

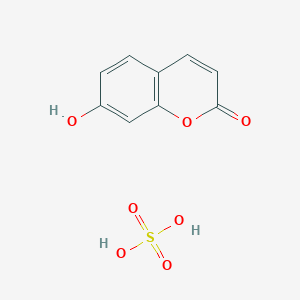
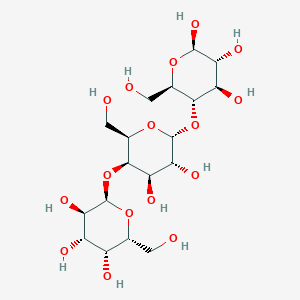
![sodium;2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethanesulfonate](/img/structure/B8082964.png)

![sodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B8082977.png)
![sodium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B8082984.png)
